3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide
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Overview
Description
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide is an organic compound that belongs to the class of aryl sulfides This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a thioether linkage connecting it to a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with N,N-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The thioether linkage and the pyrimidine ring play crucial roles in its binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-mercaptopyrimidine: A precursor in the synthesis of the target compound.
N,N-dimethylpropanamide: Another precursor used in the synthesis.
Other pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide is unique due to its specific combination of a pyrimidine ring with a thioether linkage and a dimethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H17N3OS |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-9(2)13-11(12-8)16-6-5-10(15)14(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
QOHMBVSRFLFYJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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